molecular formula C24H23F2N3S B3440094 1-({[4-(Difluoromethyl)-6-(4-methylphenyl)pyrimidin-2-yl]sulfanyl}methyl)-3,3-dimethyl-3,4-dihydroisoquinoline

1-({[4-(Difluoromethyl)-6-(4-methylphenyl)pyrimidin-2-yl]sulfanyl}methyl)-3,3-dimethyl-3,4-dihydroisoquinoline

Cat. No.: B3440094
M. Wt: 423.5 g/mol
InChI Key: VYPGHBXGBXYBKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-({[4-(Difluoromethyl)-6-(4-methylphenyl)pyrimidin-2-yl]sulfanyl}methyl)-3,3-dimethyl-3,4-dihydroisoquinoline is a complex organic compound that features a unique combination of functional groups, including a difluoromethyl group, a pyrimidine ring, and an isoquinoline structure

Preparation Methods

  • Synthetic Routes and Reaction Conditions

  • Industrial Production Methods

    • Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

1-({[4-(Difluoromethyl)-6-(4-methylphenyl)pyrimidin-2-yl]sulfanyl}methyl)-3,3-dimethyl-3,4-dihydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring or the difluoromethyl group, potentially leading to the formation of partially or fully reduced derivatives.

    Common Reagents and Conditions:

Scientific Research Applications

1-({[4-(Difluoromethyl)-6-(4-methylphenyl)pyrimidin-2-yl]sulfanyl}methyl)-3,3-dimethyl-3,4-dihydroisoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-({[4-(Difluoromethyl)-6-(4-methylphenyl)pyrimidin-2-yl]sulfanyl}methyl)-3,3-dimethyl-3,4-dihydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group and the pyrimidine ring are key structural features that enable the compound to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

1-({[4-(Difluoromethyl)-6-(4-methylphenyl)pyrimidin-2-yl]sulfanyl}methyl)-3,3-dimethyl-3,4-dihydroisoquinoline can be compared with other similar compounds, such as:

These compounds share structural similarities, such as the presence of difluoromethyl groups and aromatic rings, but differ in their specific functional groups and overall molecular architecture. The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

1-[[4-(difluoromethyl)-6-(4-methylphenyl)pyrimidin-2-yl]sulfanylmethyl]-3,3-dimethyl-4H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23F2N3S/c1-15-8-10-16(11-9-15)19-12-20(22(25)26)28-23(27-19)30-14-21-18-7-5-4-6-17(18)13-24(2,3)29-21/h4-12,22H,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYPGHBXGBXYBKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NC(=N2)SCC3=NC(CC4=CC=CC=C43)(C)C)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23F2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-({[4-(Difluoromethyl)-6-(4-methylphenyl)pyrimidin-2-yl]sulfanyl}methyl)-3,3-dimethyl-3,4-dihydroisoquinoline
Reactant of Route 2
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1-({[4-(Difluoromethyl)-6-(4-methylphenyl)pyrimidin-2-yl]sulfanyl}methyl)-3,3-dimethyl-3,4-dihydroisoquinoline
Reactant of Route 3
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1-({[4-(Difluoromethyl)-6-(4-methylphenyl)pyrimidin-2-yl]sulfanyl}methyl)-3,3-dimethyl-3,4-dihydroisoquinoline
Reactant of Route 4
Reactant of Route 4
1-({[4-(Difluoromethyl)-6-(4-methylphenyl)pyrimidin-2-yl]sulfanyl}methyl)-3,3-dimethyl-3,4-dihydroisoquinoline
Reactant of Route 5
1-({[4-(Difluoromethyl)-6-(4-methylphenyl)pyrimidin-2-yl]sulfanyl}methyl)-3,3-dimethyl-3,4-dihydroisoquinoline
Reactant of Route 6
Reactant of Route 6
1-({[4-(Difluoromethyl)-6-(4-methylphenyl)pyrimidin-2-yl]sulfanyl}methyl)-3,3-dimethyl-3,4-dihydroisoquinoline

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